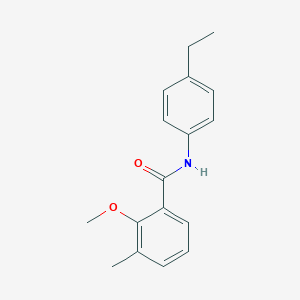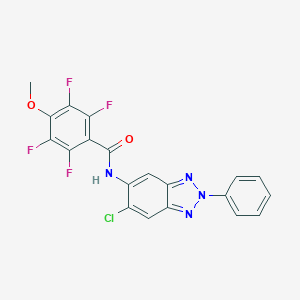![molecular formula C25H20ClFN4O2 B250798 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250798.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide, also known as BCF-157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BCF-157 is a pentadecapeptide, meaning it is composed of 15 amino acids.
Mécanisme D'action
The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide is not fully understood, but it is believed to involve the activation of the FAK/PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound has also been shown to increase the expression of growth factors, such as VEGF and HGF, which are involved in tissue repair and regeneration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, angiogenic, and cytoprotective properties. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to promote angiogenesis, which is the formation of new blood vessels, and to protect cells from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide in lab experiments is its stability, which allows for long-term storage and use. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide. One area of research is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and may have potential in the treatment of these disorders. Another area of research is the development of this compound analogs with improved properties, such as increased stability and potency. Finally, the use of this compound in combination with other therapies, such as stem cell therapy, may have potential for enhancing tissue repair and regeneration.
Méthodes De Synthèse
The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The final product is purified using high-performance liquid chromatography (HPLC). The synthesis of this compound has been reported in several studies, with variations in the specific protocol used.
Applications De Recherche Scientifique
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields of medicine, including orthopedics, gastroenterology, and wound healing. In orthopedics, this compound has been shown to promote the healing of tendon and ligament injuries. In gastroenterology, this compound has been studied for its anti-inflammatory and cytoprotective properties in the treatment of inflammatory bowel disease. In wound healing, this compound has been shown to accelerate the healing of skin and corneal wounds.
Propriétés
Formule moléculaire |
C25H20ClFN4O2 |
|---|---|
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C25H20ClFN4O2/c26-21-15-19(29-24(32)20-8-6-17(16-28)14-22(20)27)7-9-23(21)30-10-12-31(13-11-30)25(33)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,29,32) |
Clé InChI |
WAJUAPGRBDVUQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)
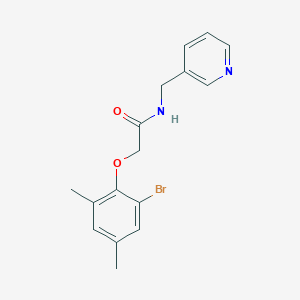


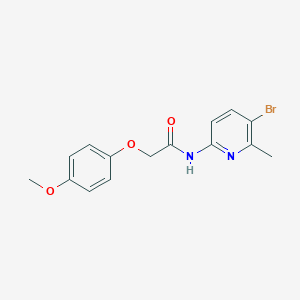

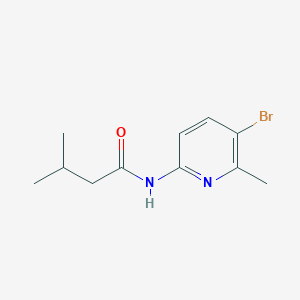
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)

